4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate
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Overview
Description
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further connected to a pyridine ring via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate typically involves a multi-step process:
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Formation of the Ethenyl Linkage: : The initial step involves the formation of the ethenyl linkage between the pyridine and phenyl groups. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated pyridine with a styrene derivative under basic conditions.
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Cyclopropanation: : The next step is the cyclopropanation of the phenyl group. This can be done using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring.
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Esterification: : Finally, the carboxylic acid group is esterified to form the cyclopropanecarboxylate ester. This can be achieved using standard esterification techniques, such as reacting the carboxylic acid with an alcohol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and cyclopropanation steps, as well as the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or diols.
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Reduction: : Reduction of the ethenyl linkage can yield the corresponding ethyl derivative. This can be achieved using hydrogenation with a palladium or platinum catalyst.
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Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or N-bromosuccinimide (NBS) for bromination.
Major Products
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
Nitro: or from substitution reactions.
Scientific Research Applications
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate has several applications in scientific research:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with various receptors in the brain.
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Materials Science: : Its unique structural features make it a candidate for the development of novel organic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Research: : It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
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Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of fine chemicals and intermediates in various industrial processes.
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate exerts its effects depends on its specific application:
In medicinal chemistry: , it may act by binding to specific receptors or enzymes, modulating their activity. For example, it could interact with GABA receptors in the brain, influencing neurotransmission.
In materials science: , its electronic properties can be exploited to create materials with desirable optical or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl acetate: Similar structure but with an acetate ester instead of a cyclopropanecarboxylate.
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl propionate: Similar structure but with a propionate ester.
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
The cyclopropanecarboxylate ester in 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate imparts unique steric and electronic properties compared to other esters. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(15-5-6-15)20-16-7-3-13(4-8-16)1-2-14-9-11-18-12-10-14/h1-4,7-12,15H,5-6H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLTRJHRBGVJB-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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